2-Methoxy-6-(pyrrolidin-3-YL)pyridine
CAS No.: 1196156-54-3
Cat. No.: VC13513037
Molecular Formula: C10H14N2O
Molecular Weight: 178.23 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 1196156-54-3 |
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Molecular Formula | C10H14N2O |
Molecular Weight | 178.23 g/mol |
IUPAC Name | 2-methoxy-6-pyrrolidin-3-ylpyridine |
Standard InChI | InChI=1S/C10H14N2O/c1-13-10-4-2-3-9(12-10)8-5-6-11-7-8/h2-4,8,11H,5-7H2,1H3 |
Standard InChI Key | CZCIYWVYEADJPW-UHFFFAOYSA-N |
SMILES | COC1=CC=CC(=N1)C2CCNC2 |
Canonical SMILES | COC1=CC=CC(=N1)C2CCNC2 |
Introduction
Structural and Molecular Characteristics
Chemical Identity and Formula
2-Methoxy-6-(pyrrolidin-3-yl)pyridine belongs to the class of substituted pyridines, featuring a six-membered aromatic ring fused with a five-membered pyrrolidine ring. The molecular formula is C10H14N2O, with a molecular weight of 178.23 g/mol. The IUPAC name derives from the pyridine backbone, where substituents are assigned positions based on standard numbering conventions:
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Methoxy group (-OCH3) at position 2.
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Pyrrolidin-3-yl group (a saturated five-membered amine ring) at position 6.
The stereochemistry of the pyrrolidine moiety introduces chirality, with the 3-yl substitution creating a stereocenter that may influence biological activity .
Synthesis and Chemical Reactivity
Synthetic Routes
The synthesis of 2-methoxy-6-(pyrrolidin-3-yl)pyridine can be inferred from methodologies used for analogous compounds. A plausible multi-step approach involves:
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Nitration and Functionalization: Starting with 2-aminopyridine, nitration introduces a nitro group at position 5, followed by methoxylation via nucleophilic substitution .
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Pyrrolidine Incorporation: Transition metal-catalyzed coupling reactions (e.g., Buchwald-Hartwig amination) attach the pyrrolidine moiety. For example, palladium catalysts facilitate C-N bond formation between a halogenated pyridine intermediate and pyrrolidine derivatives .
Example Reaction Scheme:
Reaction conditions (temperature, solvent, catalyst loading) significantly impact yield and purity. Hydrogenation steps, as described in malaridine intermediate syntheses, achieve nitro-to-amine reductions with high efficiency .
Key Challenges and Optimization
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Regioselectivity: Ensuring substitution occurs exclusively at the 6-position requires careful control of reaction kinetics and steric effects.
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Stereochemical Control: Asymmetric synthesis techniques or chiral resolution may be necessary to isolate enantiomerically pure forms.
Physicochemical Properties
Solubility and Stability
The compound’s solubility profile is influenced by its dual hydrophilic (pyrrolidine) and hydrophobic (pyridine) regions:
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Aqueous Solubility: Moderate (~1–10 mg/mL) due to the amine group’s protonation at physiological pH.
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Organic Solubility: High in polar aprotic solvents (e.g., DMSO, DMF) and chlorinated solvents (e.g., CH2Cl2).
Stability studies on related pyridines indicate susceptibility to oxidative degradation at elevated temperatures, necessitating storage under inert atmospheres .
Acid-Base Behavior
The pyrrolidine nitrogen (pKa ~10.5) acts as a weak base, while the pyridine ring (pKa ~4.8) exhibits mild acidity. This amphoteric behavior enables pH-dependent solubility and interaction with biological targets .
Industrial and Research Applications
Pharmaceutical Development
The compound’s scaffold serves as a precursor for:
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Kinase Inhibitors: Modifications at the pyrrolidine nitrogen could enhance selectivity for oncogenic targets.
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Neurological Agents: Pyrrolidine-containing compounds often exhibit blood-brain barrier permeability, relevant to CNS drug design .
Material Science
Conjugated pyridine-pyrrolidine systems show promise in organic electronics due to their electron-deficient aromatic cores and tunable redox properties.
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